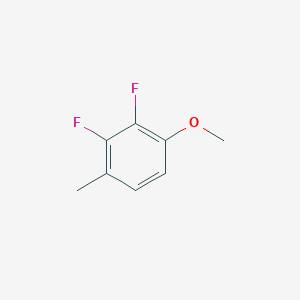

2,3-Difluoro-4-methylanisole

Vue d'ensemble

Description

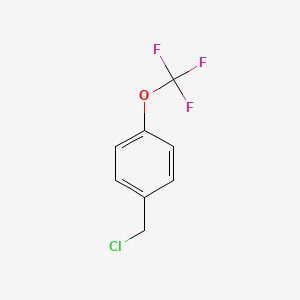

2,3-Difluoro-4-methylanisole is a chemical compound that is closely related to various fluorinated anisoles, which are aromatic compounds containing a methoxy group attached to a benzene ring that is further substituted with fluorine atoms. While the specific compound 2,3-difluoro-4-methylanisole is not directly studied in the provided papers, insights can be drawn from the structural and conformational analyses of similar compounds such as 2,3,5,6-tetrafluoroanisole and 2-fluoroanisole . These studies provide a foundation for understanding the molecular structure and behavior of fluorinated anisoles.

Synthesis Analysis

The synthesis of related compounds, such as 4-bromo-3-methylanisole, has been achieved through a continuous homogeneous bromination technology in a modular microreaction system . This method offers high selectivity and control over the bromination process, suggesting that similar methodologies could potentially be applied to the synthesis of 2,3-difluoro-4-methylanisole, with adaptations for the introduction of fluorine atoms instead of bromine.

Molecular Structure Analysis

The molecular structure of fluorinated anisoles has been extensively studied using gas-phase electron diffraction and quantum chemical calculations . These studies reveal that the orientation of the methoxy group and the torsional angle around the C(sp2)-O bond are critical parameters. For instance, 2,3,5,6-tetrafluoroanisole exhibits a near-perpendicular orientation of the O-CH3 bond relative to the benzene plane . Similarly, 2-fluoroanisole has been found to have a preferred planar anti form, with a minor nonplanar conformation where the CH3 group is rotated toward the fluorine atom . These findings suggest that the molecular structure of 2,3-difluoro-4-methylanisole would also exhibit conformational preferences influenced by the positions of the fluorine atoms.

Chemical Reactions Analysis

The chemical reactivity of fluorinated anisoles can be inferred from studies on similar compounds. For example, the bromination of 3-methylanisole to produce 4-bromo-3-methylanisole indicates that the methoxy and methyl groups on the benzene ring can direct the substitution reactions. The presence of fluorine atoms is likely to influence the reactivity due to their electronegativity and the potential for electronic effects such as ortho/para directing and electron-withdrawing properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of difluoroaniline derivatives have been characterized through various spectroscopic methods and quantum chemical calculations . These studies include vibrational analysis using FTIR and FT-Raman, as well as investigations into electronic properties such as HOMO-LUMO gaps and NBO analysis . The non-linear optical properties and reactivity descriptors of these compounds have also been computed, providing insights into their stability and potential reactivity . Although these studies do not directly address 2,3-difluoro-4-methylanisole, they offer a comparative basis for predicting its properties, given the structural similarities.

Applications De Recherche Scientifique

Continuous Synthesis in Microreaction Systems

2,3-Difluoro-4-methylanisole is not directly mentioned but related compounds like 4-bromo-3-methylanisole have been synthesized in a modular microreaction system. This continuous, homogeneous bromination technology demonstrates a high-selective mono-bromination process with superior control over byproduct formation, showcasing the potential for efficient synthesis of complex fluorinated compounds (Xie et al., 2020).

Catalytic Upgrading of Bio-Oil

Catalytic upgrading processes, particularly in the context of lignin-derived pyrolysis bio-oil, have been explored. The catalytic process over Pt/γ-Al2O3 catalyst has shown that compounds like 4-methylanisole can be converted into valuable chemicals through reactions such as hydrogenolysis and hydrodeoxygenation. This research underscores the role of catalytic processes in transforming lignin-derived compounds into fuels and chemicals, highlighting a potential application area for 2,3-Difluoro-4-methylanisole in bio-oil upgrading (Saidi et al., 2021).

Diffusion Coefficients Measurement

In supercritical carbon dioxide, the measurement of binary diffusion coefficients for related compounds, including 4-methylanisole, provides essential data for processes involving supercritical fluids. This research could suggest the utility of 2,3-Difluoro-4-methylanisole in supercritical fluid applications, given its structural similarity to the studied compounds (Pizarro et al., 2009).

Electrosynthesis in Microreactors

The electrosynthesis of 4-methylanisole to 4-methoxy-benzaldehyde-dimethylacetal in a microreactor demonstrates the potential for selective oxidation processes. This research may hint at applications of 2,3-Difluoro-4-methylanisole in organic electrosynthesis, leveraging the advantages of microreactor technology for selectivity and efficiency (Attour et al., 2008).

Kinetic Investigations and Reaction Network Development

Studies on the catalytic upgrading of 4-methylanisole using Pt/γ-Al2O3 in the presence of hydrogen have led to the development of reaction networks and kinetic investigations. This research showcases the complex reaction pathways involved in the upgrading process, including bond scissions and transalkylation reactions. Insights from this research could be applicable to the study and application of 2,3-Difluoro-4-methylanisole in similar catalytic and kinetic studies (Saidi et al., 2015).

Propriétés

IUPAC Name |

2,3-difluoro-1-methoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-5-3-4-6(11-2)8(10)7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKLVEWBHEMLCBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378901 | |

| Record name | 2,3-Difluoro-4-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-4-methylanisole | |

CAS RN |

261763-32-0 | |

| Record name | 2,3-Difluoro-4-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261763-32-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.